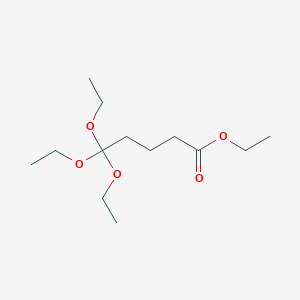

Ethyl 5,5,5-triethoxypentanoate

Beschreibung

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0) is a fluorinated ester with the molecular formula C₇H₇F₃O₄ and a molecular weight of 212.12 g/mol. It features a trifluoromethyl group at the 5-position and two ketone groups at the 2- and 4-positions, making it a versatile intermediate in pharmaceutical synthesis . Its applications include serving as a precursor for fluorinated bioactive molecules due to the metabolic stability imparted by fluorine atoms .

Eigenschaften

CAS-Nummer |

13464-27-2 |

|---|---|

Molekularformel |

C13H26O5 |

Molekulargewicht |

262.34 g/mol |

IUPAC-Name |

ethyl 5,5,5-triethoxypentanoate |

InChI |

InChI=1S/C13H26O5/c1-5-15-12(14)10-9-11-13(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3 |

InChI-Schlüssel |

SNQHSPPWGLMZNI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCCC(OCC)(OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5,5,5-triethoxypentanoate can be synthesized through the esterification of 5,5,5-triethoxypentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of ethyl 5,5,5-triethoxypentanoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5,5,5-triethoxypentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acids or bases, the ester bond can be cleaved to yield 5,5,5-triethoxypentanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Hydrolysis: 5,5,5-triethoxypentanoic acid and ethanol.

Reduction: 5,5,5-triethoxypentanol.

Substitution: Various ethoxy-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5,5,5-triethoxypentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl 5,5,5-triethoxypentanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active 5,5,5-triethoxypentanoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Molecular Formula : C₂₁H₂₀O₅

- Molecular Weight : 344.38 g/mol

- Key Features: Contains an ethoxycarbonyloxy group, two phenyl rings, and a terminal alkyne (ynoate).

- Synthesis: Prepared via a one-pot reaction involving propargyl bromide, benzophenone, and ethyl chloroformate .

- Contrast : Unlike the trifluoro compound, this derivative lacks fluorine but includes aromatic phenyl groups, enhancing π-π interactions in crystal packing .

Ethyl 5-(3,4,5-Trimethoxyphenyl)-5-oxovalerate

- Molecular Formula : C₁₆H₂₂O₆

- Molecular Weight : 310.34 g/mol

- Key Features : A 5-oxovalerate ester substituted with a trimethoxyphenyl group.

- Applications : Used as a synthetic intermediate, with methoxy groups improving solubility and modulating bioactivity .

- Contrast : The absence of fluorine and presence of methoxy groups differentiate its reactivity and pharmacokinetics from the trifluoro compound.

Ethyl 2-Acetyl-5-oxo-3,5-diphenylpentanoate

- Molecular Formula : C₂₁H₂₂O₄

- Molecular Weight : 338.40 g/mol

- Key Features : Contains acetyl and diphenyl groups, creating steric hindrance.

- Applications : Utilized in organic synthesis for constructing polycyclic frameworks .

- Contrast : The acetyl group introduces additional electrophilic sites, unlike the electron-withdrawing trifluoromethyl group in the reference compound.

Ethyl 5-(3-Thienyl)pentanoate

- Molecular Formula : C₁₁H₁₆O₂S

- Molecular Weight : 212.31 g/mol

- Key Features : Incorporates a thiophene ring, enhancing electronic conjugation.

- Applications : Explored in materials science for conductive polymers .

- Contrast : The sulfur atom in thiophene alters electronic properties compared to fluorine, affecting redox behavior.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Boiling Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Not reported | Organic solvents | 1.2 |

| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | >300 (decomposes) | Low in water | 3.8 |

| Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate | Not reported | Ethanol, DMSO | 2.5 |

Research Findings and Trends

- Fluorine Impact : The trifluoro compound’s fluorine atoms enhance metabolic stability and electronegativity, critical for drug design .

- Aromatic vs. Aliphatic: Phenyl-substituted analogs (e.g., diphenyl ynoate) exhibit stronger intermolecular interactions, useful in crystal engineering .

- Functional Group Diversity : Methoxy and thienyl groups expand solubility and electronic properties, tailoring compounds for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.